molecular formula C3F8 B1679603 Perflutren CAS No. 76-19-7

Perflutren

Cat. No.: B1679603
CAS No.: 76-19-7
M. Wt: 188.02 g/mol
InChI Key: QYSGYZVSCZSLHT-UHFFFAOYSA-N
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Description

Perflutren is a diagnostic agent used to enhance contrast in ultrasound imaging, particularly in echocardiography. It consists of lipid-coated microspheres filled with octafluoropropane gas. When exposed to ultrasound waves, these microspheres resonate and reflect strong signals back to the ultrasound machine, creating a clearer image of the heart’s inner structures .

Mechanism of Action

Target of Action

Perfluoropropane (PFP), also known as Perflutren or Octafluoropropane, is primarily used as an ultrasound contrast agent . Its primary target is the ultrasound waves used in echocardiographic imaging . The compound enhances the backscatter of these ultrasound waves, resulting in enhanced ultrasound signals .

Mode of Action

This compound is comprised of gas-filled microspheres that are injected or infused into the body . When exposed to ultrasound waves, these microspheres resonate and “echo” strong signals back to the ultrasound machine . The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image .

Biochemical Pathways

Its primary function is to enhance the backscatter of ultrasound, improving the quality of ultrasound images .

Pharmacokinetics

After intravenous infusion of 10 µL/kg of PFP within 30 seconds, the mean AUC last of the pharmacokinetic analysis set was 0.000653 (uL/mL)*min, and the average AUC ∞ was 0.001051 (uL/mL)*min . The concentration of PFP in the expired air of the subject reached the maximum value 1–2 min after administration and the PFP accumulation curve in the expired air began to become flat at 9.5–11 min after administration . The PFP in the expired air at the last sampling point of most subjects was still measurable .

Result of Action

The primary result of Perfluoropropane’s action is the enhancement of ultrasound images . By increasing the backscatter of ultrasound, it improves the contrast and quality of the images, enabling physicians to better diagnose patients .

Action Environment

The action of Perfluoropropane is influenced by the environment in which it is used. For instance, the density difference between the gas-filled bubbles and the surrounding blood is crucial for its function as an ultrasound contrast agent . Additionally, the compound is excreted via the lungs, indicating that respiratory factors could potentially influence its action . More research is needed to fully understand the environmental factors influencing perfluoropropane’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Perfluoropropane is primarily used in medicine as a contrast agent for ultrasound imaging . The microspheres are small enough to pass through the capillaries and provide contrast enhancement for ultrasound imaging .

Cellular Effects

Perfluoropropane itself does not have a pharmacologic action . When used as a contrast agent in the form of Perflutren lipid microsphere injection (Definity), it can enhance the backscatter of ultrasound, resulting in enhanced ultrasound signals . This allows for better visualization of the heart’s interior during an echocardiogram .

Molecular Mechanism

The molecular mechanism of Perfluoropropane primarily involves its physical properties rather than specific molecular interactions. As a gas, Perfluoropropane microbubbles can scatter ultrasound waves, providing contrast in ultrasound imaging . It does not have any known binding interactions with biomolecules, nor does it cause enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Perfluoropropane is chemically and biologically stable, and it does not degrade over time . In laboratory settings, the effects of Perfluoropropane as a contrast agent can be observed immediately after administration and can last for the duration of the ultrasound examination .

Dosage Effects in Animal Models

It is known that the compound is generally well-tolerated with no adverse side effects reported at the dosages used for medical imaging .

Metabolic Pathways

Perfluoropropane is not metabolized by the body due to its chemical stability and inertness . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

Perfluoropropane, when used as a part of Definity, is administered intravenously . The lipid microspheres encapsulating Perfluoropropane are small enough to pass through the capillaries, allowing the compound to be distributed throughout the body . The compound is eventually exhaled through the lungs .

Subcellular Localization

As an inert gas, Perfluoropropane does not have a specific subcellular localization. It does not enter cells or organelles, nor does it have any known effects on the activity or function of subcellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perflutren is synthesized by encapsulating octafluoropropane gas within lipid microspheres. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale preparation of lipid microspheres and their subsequent filling with octafluoropropane gas. The process is carefully controlled to ensure uniformity and stability of the microspheres. The final product is sterilized and packaged for clinical use .

Chemical Reactions Analysis

Types of Reactions: Perflutren primarily undergoes physical interactions rather than chemical reactions due to its inert nature. it can be involved in:

Common Reagents and Conditions:

    Oxidation: Oxygen or reactive oxygen species.

    Hydrolysis: Water and lipase enzymes.

Major Products:

Scientific Research Applications

Perflutren has a wide range of applications in scientific research:

Comparison with Similar Compounds

Perflutren is compared with other similar compounds such as:

  • Perfluorobutane
  • Perfluorohexane
  • Perfluoropropane

Uniqueness:

This compound stands out due to its specific formulation and widespread use in echocardiography, making it a valuable tool in medical diagnostics.

Properties

IUPAC Name

1,1,1,2,2,3,3,3-octafluoropropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3F8/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QYSGYZVSCZSLHT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)F
Source PubChem
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Molecular Formula

C3F8
Record name OCTAFLUOROPROPANE
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Record name Propane, 1,1,1,2,2,3,3,3-octafluoro-
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Related CAS

69878-14-4
Record name Propane, 1,1,1,2,2,3,3,3-octafluoro-, homopolymer
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DSSTOX Substance ID

DTXSID9052503
Record name Perflutren
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Molecular Weight

188.02 g/mol
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Physical Description

Octafluoropropane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Liquid
Record name OCTAFLUOROPROPANE
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Record name Perflutren
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Boiling Point

-36.7 °C
Record name Perflutren
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Solubility

In water, 5.7 mg/L at 15 °C, Miscible with water, Miscible with alcohol, ether. Soluble in benzene, chloroform, 1.46e-01 g/L
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Density

1.352 at 20 °C (liquid)
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Vapor Pressure

6.63X10+3 mm Hg at 25 °C
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Mechanism of Action

Perflutren is comprised of gas-filled microspheres that are injected or infused into the body. When exposed to ultrasound waves, the microspheres resonate and "echo" strong signals back to the ultrasound machine. The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image. During echocardiography, activated Perflutren enhances images of the inner edges or borders of the heart, producing an improved image that may enable physicians to better diagnose patients., Perflutren lipid microspheres exhibit lower acoustic impedance than blood and enhance the intrinsic backscatter of blood. These physical acoustic properties of activated perflutren-containing microspheres provide contrast enhancement of the left ventricular chamber and aid delineation of the left ventricular endocardial border during echocardiography.
Record name Perflutren
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Color/Form

Colorless, nonflammable gas

CAS No.

76-19-7
Record name OCTAFLUOROPROPANE
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Melting Point

-147.6 °C
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Synthesis routes and methods

Procedure details

The product of this invention, 2-chloro-1,1,1,2,3,3,3-heptafluoropropane (CFC-217ba), is useful as an intermediate for commercially valuable fluorocarbons. For example, hydrodechlorination of CFC-217ba gives either hexafluoropropene, a useful polymer intermediate, or 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea), which finds application as a propellant and fire extinguishant. Fluorination of CFC-217ba gives octafluoropropane (FC-218) which is useful as an etchant in the electronics industry.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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